![molecular formula C9H8Br2 B14466856 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene CAS No. 70813-87-5](/img/structure/B14466856.png)
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is a chemical compound with the molecular formula C9H14Br2. It is a bicyclic compound featuring two bromine atoms attached to the ninth carbon of the bicyclo[6.1.0]nonane structure. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene typically involves the bromination of bicyclo[6.1.0]nona-2,4,6-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the ninth carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 9,9-dihydroxybicyclo[6.1.0]nona-2,4,6-triene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 9,9-dibromo-2,4,6-nonatriene using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: 9,9-Dimethoxybicyclo[6.1.0]nona-2,4,6-triene.
Reduction: 9,9-Dihydroxybicyclo[6.1.0]nona-2,4,6-triene.
Oxidation: 9,9-Dibromo-2,4,6-nonatriene.
Aplicaciones Científicas De Investigación
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain molecular targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: Similar structure but lacks the triene functionality.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains a double bond in the bicyclic structure.
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: Similar structure with a methoxy group instead of bromine atoms .
Uniqueness
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is unique due to its combination of bromine atoms and the triene system within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
70813-87-5 |
|---|---|
Fórmula molecular |
C9H8Br2 |
Peso molecular |
275.97 g/mol |
Nombre IUPAC |
9,9-dibromobicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C9H8Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-8H |
Clave InChI |
MLZKLKSSTQZXIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC2C(C2(Br)Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



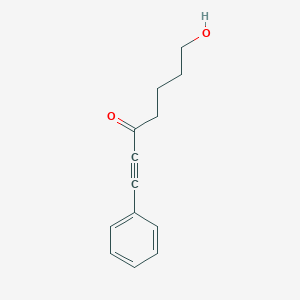
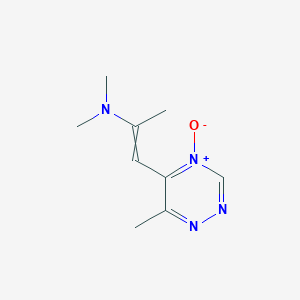
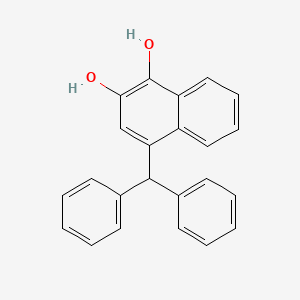
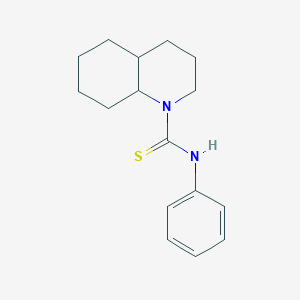
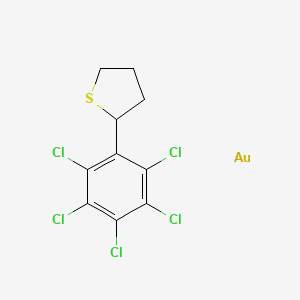
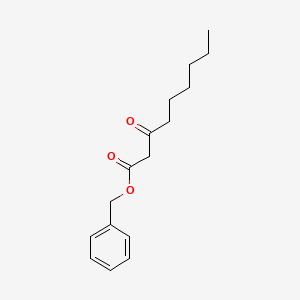
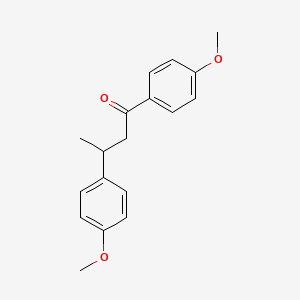
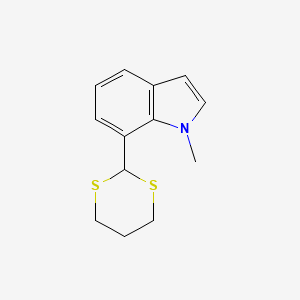
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
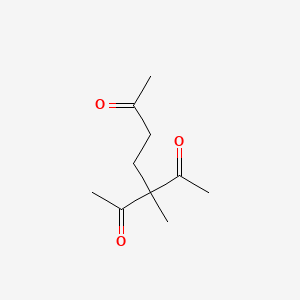
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
